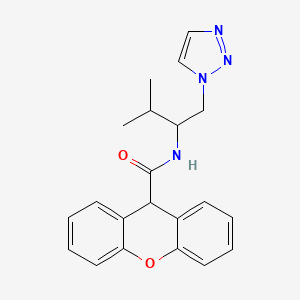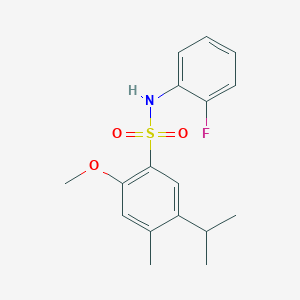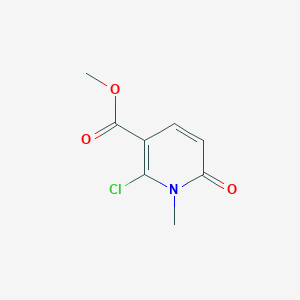![molecular formula C13H23NO2 B2385345 N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide CAS No. 1215769-78-0](/img/structure/B2385345.png)
N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising compound for the treatment of various neurological disorders, including addiction, epilepsy, and anxiety.
Aplicaciones Científicas De Investigación
Selective Hydrogenation and Catalysis
One area of application for cyclohexanecarboxamide derivatives involves selective hydrogenation processes. For instance, the selective hydrogenation of phenol to cyclohexanone, a crucial intermediate in polyamide production, highlights the relevance of cyclohexane-based compounds in industrial chemistry. A catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity for this reaction under mild conditions (Wang et al., 2011).
Drug Design and Receptor Binding
Cyclohexanecarboxamide structures are significant in the development of pharmaceuticals. For example, modifications to the cyclohexyl ring in drugs have been studied for their effects on binding to muscarinic receptors, indicating the potential for designing compounds with specific pharmacological properties (Barbier et al., 1995).
Combustion Chemistry and Fuel Research
Research into the combustion of methylcyclohexane, a simple alkylated cyclohexane, underscores the importance of understanding the combustion chemistry of cyclohexane derivatives for developing kinetic models of fuels and improving fuel efficiency (Wang et al., 2014).
Materials Science and Polymerization
Cyclohexanecarboxamide derivatives also find applications in materials science, particularly in the polymerization of columnar stacks of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives. This research highlights the potential for using cyclohexane derivatives in creating novel polymeric materials with specific structural and functional properties (Masuda et al., 2003).
Synthesis and Analytical Chemistry
The synthesis and characterization of cyclohexanecarboxamide derivatives play a crucial role in analytical chemistry, providing insights into the structure-activity relationships and enabling the development of new compounds with tailored properties. For example, the synthesis of azetidine-2,4-diones via photocyclization of N-formyl-N-methyl α,β-unsaturated amides demonstrates the versatility of cyclohexane derivatives in synthetic chemistry (MaruyamaKazuhiro et al., 1980).
Propiedades
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-12(11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h11,16H,1-10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXIDJLQKPOIPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2(CCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[1-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2385267.png)

![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2385272.png)

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B2385275.png)
![N-[(4-Hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2385278.png)

![3-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2385280.png)

![1-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2385285.png)